molecular formula C15H12N2O2 B11865503 3,5-Diamino-2-phenyl-4H-chromen-4-one

3,5-Diamino-2-phenyl-4H-chromen-4-one

Cat. No.: B11865503
M. Wt: 252.27 g/mol
InChI Key: QSHNGUDJVWJGRZ-UHFFFAOYSA-N
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Description

3,5-Diamino-2-phenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromen-4-one family. This compound is characterized by its unique structure, which includes a chromen-4-one core with amino groups at positions 3 and 5, and a phenyl group at position 2. The chromen-4-one scaffold is known for its diverse biological activities and is widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-2-phenyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then subjected to nitration to introduce nitro groups at positions 3 and 5. The final step involves the reduction of these nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted chromen-4-one compounds, and various functionalized derivatives depending on the reagents used .

Scientific Research Applications

3,5-Diamino-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-2-phenyl-4H-chromen-4-one is unique due to the presence of amino groups at positions 3 and 5, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3,5-diamino-2-phenylchromen-4-one

InChI

InChI=1S/C15H12N2O2/c16-10-7-4-8-11-12(10)14(18)13(17)15(19-11)9-5-2-1-3-6-9/h1-8H,16-17H2

InChI Key

QSHNGUDJVWJGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)N)N

Origin of Product

United States

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